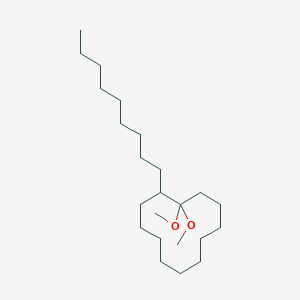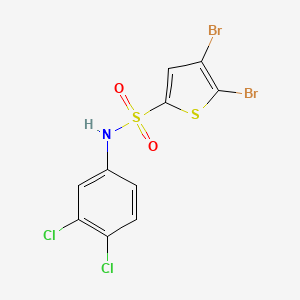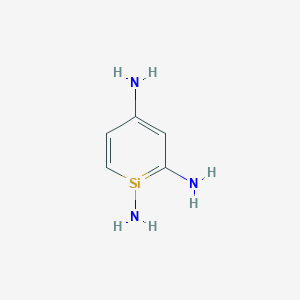
1,1-Dimethoxy-2-nonylcyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-2-nonylcyclododecane is an organic compound with the molecular formula C23H46O2 It is a dimethyl acetal derivative of 2-nonylcyclododecanone This compound is characterized by its unique structure, which includes a cyclododecane ring substituted with a nonyl group and two methoxy groups at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-2-nonylcyclododecane can be synthesized through the acetalization of 2-nonylcyclododecanone with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Starting Material: 2-Nonylcyclododecanone.
Reagents: Methanol and an acid catalyst (e.g., p-toluenesulfonic acid).
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the acetal.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing industrial reactors to handle larger quantities of reactants.
Catalyst Recovery: Implementing methods to recover and reuse the acid catalyst to minimize waste and reduce costs.
Purification: Employing distillation or crystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethoxy-2-nonylcyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its alcohol or hydrocarbon forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.
Major Products Formed
Oxidation: Formation of 2-nonylcyclododecanone or 2-nonylcyclododecanoic acid.
Reduction: Formation of 2-nonylcyclododecanol.
Substitution: Formation of various substituted cyclododecanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-2-nonylcyclododecane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethoxy-2-nonylcyclododecane involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nonyl group and cyclododecane ring provide hydrophobic interactions, affecting the compound’s solubility and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethoxycyclohexane: A smaller analog with a cyclohexane ring instead of a cyclododecane ring.
1,1-Dimethoxydodecane: Similar structure but lacks the cyclododecane ring.
2-Nonylcyclododecanone: The ketone precursor to 1,1-Dimethoxy-2-nonylcyclododecane.
Uniqueness
This compound is unique due to its large cyclododecane ring and the presence of both a nonyl group and two methoxy groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
618067-93-9 |
|---|---|
Molekularformel |
C23H46O2 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
1,1-dimethoxy-2-nonylcyclododecane |
InChI |
InChI=1S/C23H46O2/c1-4-5-6-7-10-13-16-19-22-20-17-14-11-8-9-12-15-18-21-23(22,24-2)25-3/h22H,4-21H2,1-3H3 |
InChI-Schlüssel |
VFSFSUOKMFLDLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1CCCCCCCCCCC1(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)


![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)

![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)
